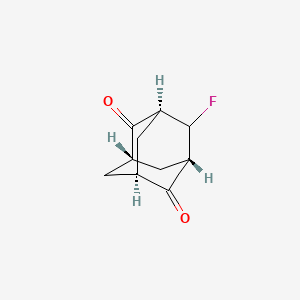
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts significant stability and interesting chemical properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione typically involves the fluorination of adamantane derivatives. One common method is the selective fluorination of adamantane-2,6-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure uniformity and efficiency. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted adamantane derivatives.
科学研究应用
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of (1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione involves its interaction with specific molecular targets and pathways. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- (1S,3S,5S,7S)-Tricyclo[3.3.0.03,7]octane-2-carboxylic acid
- Methyl [(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetoxy-13-(3-furyl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadec-7-yl]acetate
Uniqueness
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione stands out due to its fluorine substitution, which imparts unique chemical and biological properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
19305-99-8 |
|---|---|
分子式 |
C3H2N4O4 |
分子量 |
0 |
同义词 |
4-Fluoro-2,6-adamantanedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















